Boc-L-cysteine

Overview

Description

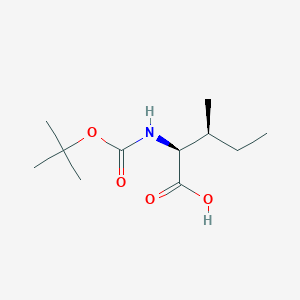

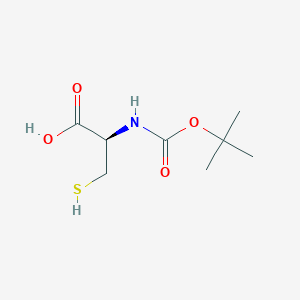

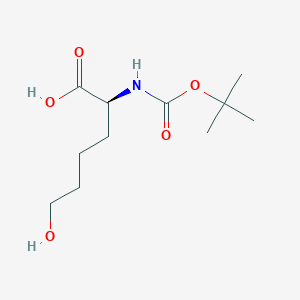

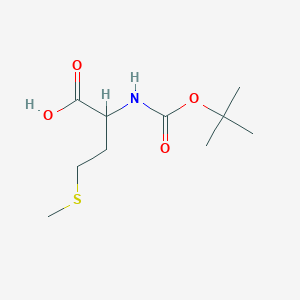

Boc-L-cysteine, also known as N-tert-butoxycarbonyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. The compound has the molecular formula C8H15NO4S and is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to the amino group of L-cysteine .

Mechanism of Action

Target of Action

Boc-L-cysteine, also known as tert-butyloxycarbonyl-L-cysteine, is a derivative of the amino acid cysteine . It is primarily used as a protecting group for cysteine in peptide synthesis . The primary targets of this compound are the amino acids in peptides and proteins that are being synthesized .

Mode of Action

This compound acts by protecting the thiol group in cysteine during peptide synthesis . This protection is necessary to prevent unwanted reactions that could interfere with the correct formation of the peptide. The Boc group can be removed later in the synthesis process to reveal the original cysteine residue .

Biochemical Pathways

The use of this compound is a part of the broader biochemical pathway of peptide synthesis. In this context, it plays a crucial role in the formation of disulfide bonds, which are important for the structure and function of many proteins .

Pharmacokinetics

It’s worth noting that in the context of l-cystine diamides, disulfide exchange has been found to be the main metabolic pathway .

Result of Action

The use of this compound in peptide synthesis results in the correct formation of peptides with the desired sequence and structure. By protecting the cysteine residues, it helps ensure that disulfide bonds form in the correct locations, which is crucial for the biological activity of many peptides and proteins .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis, including factors like temperature, pH, and the presence of other reagents . It has been used successfully in various experimental studies, such as the study of the biosynthesis of certain flavor precursors in wines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-L-cysteine can be synthesized through the reaction of L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran. The Boc group is introduced to protect the amino group of cysteine, preventing unwanted side reactions during peptide synthesis .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Boc-L-cysteine undergoes various chemical reactions, including:

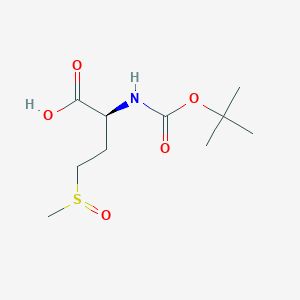

Oxidation: The thiol group of this compound can be oxidized to form disulfides.

Reduction: The disulfide bonds formed can be reduced back to thiol groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions involving the thiol group

Major Products Formed

Oxidation: Formation of cystine or other disulfide-containing compounds.

Reduction: Regeneration of this compound from its oxidized form.

Substitution: Formation of various alkylated or acylated derivatives of this compound

Scientific Research Applications

Boc-L-cysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a protecting group for cysteine residues in peptide synthesis to prevent unwanted side reactions.

Protein Engineering: Facilitates the synthesis of complex disulfide-rich peptides and proteins.

Bioconjugation: Used in the labeling and modification of proteins and peptides for various biochemical studies.

Antioxidant Research: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress

Comparison with Similar Compounds

Similar Compounds

L-cysteine: The parent amino acid without the Boc protecting group.

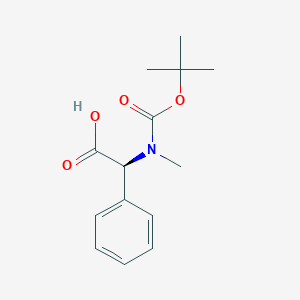

N-acetyl-L-cysteine: Another derivative of cysteine with an acetyl group instead of a Boc group.

L-cystine: The oxidized dimer form of cysteine, containing a disulfide bond.

Uniqueness of Boc-L-cysteine

This compound is unique due to the presence of the Boc protecting group, which provides selective protection for the amino group. This selective protection is crucial in peptide synthesis, allowing for the controlled formation of peptide bonds without interference from the amino group. Additionally, the Boc group can be easily removed under mild acidic conditions, making it a versatile tool in synthetic chemistry .

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVFTGTXIUDKIZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175033 | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20887-95-0 | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020887950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyloxycarbonylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can Boc-L-cysteine be used to direct the coordination mode of metal complexes?

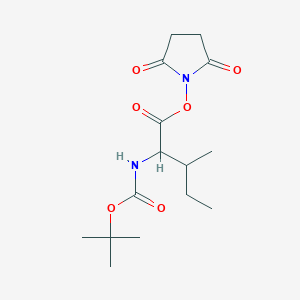

A1: this compound and its derivatives can control how metal complexes bind to ligands. For instance, researchers used S-(pyridin-2-ylmethyl)-Boc-L-cysteine methyl ester to direct the coordination of fac-M(H2O)3(CO)3+ (M = Re, 99mTc) specifically to the N,S,N(Py) mode. [] This selectivity arises from the orthogonal protecting groups on the C-terminus (methyl ester) and N-terminus (Boc), effectively blocking other potential binding sites. []

Q2: What is the role of this compound in synthesizing gold nanoparticle-decorated magnetic nanocomposites?

A2: this compound acts as a linker molecule in synthesizing Fe3O4@Au-Nps nanocomposites. [] The thiol group of this compound interacts with the gold nanoparticles, while its carboxylic acid group interacts with the Fe3O4 core, effectively anchoring the gold nanoparticles onto the magnetic core. []

Q3: Can this compound be used to synthesize polymers, and what are the unique properties of these polymers?

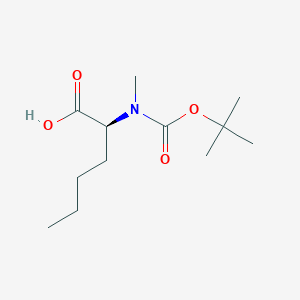

A3: Yes, this compound-derived β-thiolactone undergoes controlled ring-opening polymerization using this compound methyl ester as an initiator. [] The resulting polythioester possesses a reactive thiol end group, enabling further modifications like thiol-ene click reactions. [] Additionally, this polythioester undergoes an intriguing intramolecular S-to-N acyl migration upon Boc deprotection, yielding polycysteine. []

Q4: How does the structure of this compound contribute to its ability to form conjugates with fumonisins?

A4: Fumonisin B1, a mycotoxin, can form conjugates with this compound methyl ester through its two tricarballylic acid side chains. [] While the exact mechanism remains unclear, this suggests that the nucleophilic amino group of this compound methyl ester might react with the carboxylic acid groups of fumonisin B1, forming amide bonds. [] This conjugation ability has significant implications for understanding fumonisin binding in food matrices.

Q5: Are there any studies exploring the spectroscopic properties of this compound and its derivatives?

A5: Yes, the polythioester synthesized from L-cysteine exhibits Cotton effects in the circular dichroism (CD) spectrum between 200 and 300 nm. [] This spectral behavior, while resembling that of α-helix polypeptides, is attributed to the specific spatial arrangement of the thioester and carbamate carbonyl groups within the repeating unit of the polymer. [] This highlights the impact of this compound's structure on the chiroptical properties of its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)